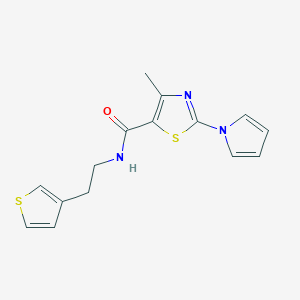

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3OS2 and its molecular weight is 317.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thiazole ring, pyrrole moiety, and thiophene group, suggest diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound can be described by the following structural components:

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen. |

| Pyrrole Moiety | A five-membered ring containing nitrogen, known for its role in biological activity. |

| Thiophene Group | A five-membered aromatic ring containing sulfur, contributing to the compound's reactivity. |

Antiparasitic Properties

Research indicates that compounds with similar structural motifs to This compound exhibit significant antiparasitic activity. Specifically, studies have shown efficacy against Cryptosporidium, a pathogen responsible for cryptosporidiosis, particularly in immunocompromised individuals. The unique arrangement of heteroatoms suggests potential interactions with metabolic pathways critical for parasite survival.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, thiazole-based compounds have demonstrated anti-proliferative effects in various cancer cell lines by inhibiting key enzymes involved in cell division and growth. In particular, some derivatives have been shown to selectively block enhanced IMPDH (inosine monophosphate dehydrogenase) activity in cancer cells, leading to reduced proliferation .

A study involving thiazole derivatives reported strong cytotoxic effects against human cancer cell lines such as H460 and A549, with IC50 values indicating significant potency compared to standard treatments like etoposide .

The mechanisms by which This compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for parasite metabolism or cancer cell proliferation.

- DNA Interaction : Thiazoles are known to act as groove binders or intercalators within DNA structures, potentially disrupting replication and transcription processes .

- Targeting Signaling Pathways : The compound might modulate signaling pathways involved in cellular growth and differentiation.

Study 1: Antiparasitic Activity

In a controlled study assessing the antiparasitic effects of thiazole derivatives, several compounds were evaluated for their ability to inhibit Cryptosporidium growth. Results indicated that certain derivatives showed over 70% inhibition at concentrations as low as 10 µM.

Study 2: Anticancer Efficacy

A series of thiazole derivatives were tested against multiple human cancer cell lines (e.g., H460, A549). The most potent compounds exhibited IC50 values ranging from 0.01 to 0.05 µM, significantly outperforming conventional chemotherapeutics .

Aplicaciones Científicas De Investigación

Antiparasitic Applications

Research indicates that compounds with similar structural motifs exhibit significant efficacy against pathogens such as Cryptosporidium, which causes cryptosporidiosis—a disease particularly harmful to immunocompromised individuals. The unique arrangement of heteroatoms in this compound suggests it may interact with specific biological targets involved in parasite metabolism or reproduction.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that derivatives with similar structures can exhibit cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549). The mechanism of action typically involves apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Case Study on Anticancer Efficacy :

A study evaluated the anticancer properties of various thiazole derivatives, including 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide. Results indicated significant cytotoxicity against A549 lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study on Antibacterial Activity :

Another investigation focused on the antibacterial properties of thiazole derivatives against multidrug-resistant strains. The compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Coupling reactions : Amide bond formation between thiazole-5-carboxylic acid derivatives and the thiophene-ethylamine moiety, using coupling agents like EDC/HOBt in DMF .

- Heterocyclic substitution : Introduction of the pyrrole group via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Optimization : Solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps), temperature control (60–80°C for amide coupling), and catalyst selection (e.g., triethylamine for acid scavenging) are critical. Yields range from 60–75% under optimized conditions .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Key signals include:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet for thiophene-3-yl).

- Pyrrole protons: δ 6.2–6.5 ppm (doublet for 1H-pyrrol-1-yl).

- Thiazole methyl group: δ 2.4–2.6 ppm (singlet) .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) confirm functional groups .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s bioactivity?

- Methodological Answer :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase).

- Key interactions : The thiophene-ethyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via SAR studies .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Mechanistic studies : Use Western blotting (e.g., apoptosis markers like caspase-3) to confirm activity pathways .

- Meta-analysis : Compare data across studies using tools like RevMan to identify outliers or assay-specific biases .

Q. How does crystallographic analysis clarify the compound’s 3D structure and intermolecular interactions?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–N in thiazole: ~1.32 Å) and dihedral angles to confirm stereochemistry .

- Intermolecular interactions : Hydrogen bonding between the carboxamide and solvent molecules (e.g., DMSO) stabilizes the crystal lattice .

Q. What synthetic modifications enhance metabolic stability without compromising bioactivity?

- Methodological Answer :

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., in the ethyl linker) to slow CYP450-mediated oxidation .

- PEGylation : Introduce polyethylene glycol chains to the pyrrole nitrogen to improve solubility and half-life .

- Prodrug design : Mask the carboxamide as an ester for controlled release .

Propiedades

IUPAC Name |

4-methyl-2-pyrrol-1-yl-N-(2-thiophen-3-ylethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-11-13(21-15(17-11)18-7-2-3-8-18)14(19)16-6-4-12-5-9-20-10-12/h2-3,5,7-10H,4,6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRBNICOYOTLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.